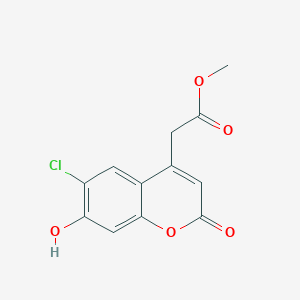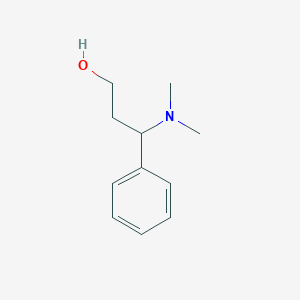
Tris(4-methoxyphenyl)amine
Vue d'ensemble
Description
Tris(4-methoxyphenyl)amine is an organic compound with the molecular formula C21H21NO3 . It is a solid substance at room temperature . The compound is used as an organic intermediate .
Molecular Structure Analysis
The InChI code for Tris(4-methoxyphenyl)amine is 1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Tris(4-methoxyphenyl)amine is a solid substance at room temperature . It has a molecular weight of 335.4 .
Applications De Recherche Scientifique
Electrochemical Applications
Tris(4-methoxyphenyl)amine (TPA) exhibits remarkable electrochemical properties due to its redox-active nature. It’s used in the synthesis of novel materials that show excellent electrochemical reversibility and multi-color changes upon oxidation . These characteristics make TPA a valuable material for developing new electrochromic devices, which can change color when an electric charge is applied—useful in smart windows, displays, and low-energy consumption screens.
Photoluminescence
TPA derivatives have been studied for their photoluminescence (PL) properties. These materials are promising for applications in light-emitting devices due to their ability to emit light upon excitation . The high PL intensities of certain TPA derivatives in both solution and solid states are particularly beneficial for creating more efficient organic light-emitting diodes (OLEDs).
Organic Redox Flow Batteries
In the field of energy storage, TPA-based molecules have been utilized as cathode electrolytes in organic redox flow batteries (ORFBs). These batteries benefit from the high stability and fast kinetics of TPA derivatives in non-aqueous media, leading to exceptional cycle performance and durability . This application is crucial for developing sustainable and large-scale energy storage systems.
Optoelectronic Materials
TPA and its derivatives are also explored for their optoelectronic behaviors. They are potential candidates for use in optoelectronic devices due to their electronic band structure and molecular electrostatic potential surface . These properties are essential for the development of materials that can interact with light and have applications in solar cells and photodetectors.
Chemical Synthesis
TPA plays a significant role in chemical synthesis, serving as a building block for various organic compounds. Its structure allows for the creation of complex molecules with specific properties, useful in synthesizing pharmaceuticals, polymers, and other advanced materials .
Cancer Research
In cancer research, TPA derivatives have been synthesized for their potential therapeutic applications. These derivatives are designed to optimize hydrophobicity, which can enhance drug delivery to cancer cells . The ability to conjugate TPA with other molecules opens up new avenues for targeted cancer therapies.
Safety and Hazards
Mécanisme D'action
Target of Action
Tris(4-methoxyphenyl)amine is a type of organic compound . .
Mode of Action
It is known to be a redox-active compound . Redox-active compounds can undergo reduction and oxidation reactions, which may influence various biochemical processes.
Biochemical Pathways
Tris(4-methoxyphenyl)amine and its derivatives have been studied for their electrochemical, photoluminescence (PL), and electrochromic (EC) behaviors . These materials show excellent electrochemical reversibility by cyclic voltammetry scanning with multi-color changes at the related oxidation states .
Result of Action
It is known that the compound and its derivatives can exhibit different color changes at various oxidation states .
Action Environment
It is known that the compound is stable at room temperature when sealed in a dry environment .
Propriétés
IUPAC Name |
4-methoxy-N,N-bis(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLOAIZZHUTCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432047 | |
| Record name | tri(4-methoxyphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-methoxyphenyl)amine | |
CAS RN |
13050-56-1 | |
| Record name | 4-Methoxy-N,N-bis(4-methoxyphenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tri(4-methoxyphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Tris(4-methoxyphenyl)amine used in dye-sensitized solar cells (DSSCs)?
A: Tris(4-methoxyphenyl)amine, often abbreviated as TMAPA, functions as a redox mediator in DSSCs, specifically within cobalt complex-based electrolytes. [] Research suggests that incorporating TMAPA as a small electron donor in these electrolytes can enhance the overall efficiency of DSSCs. []
Q2: What is the role of Tris(4-methoxyphenyl)amine in photocatalysis?
A: Tris(4-methoxyphenyl)amine acts as a potent catalytic electron donor in photoredox reactions. [] It forms electron donor-acceptor (EDA) complexes that facilitate various sulfonylation reactions under visible light irradiation. This catalytic activity enables the synthesis of diversely functionalized compounds, highlighting its potential as a sustainable alternative to traditional metal-based photocatalysts.
Q3: How does Tris(4-methoxyphenyl)amine contribute to the development of new materials with unique optical properties?
A: Tris(4-methoxyphenyl)amine serves as a building block for synthesizing redox-active triphenylamine-based materials. [] Researchers have explored its incorporation into various molecular structures, leading to the creation of compounds exhibiting fascinating electrochemical and optical behaviors. These materials hold promise for applications in electrochromic devices and as components in color-changing materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

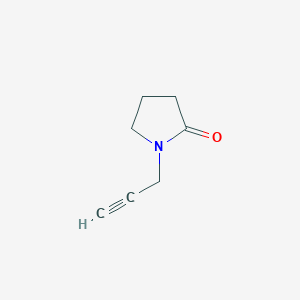
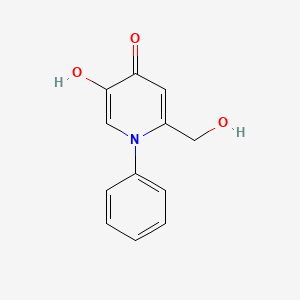

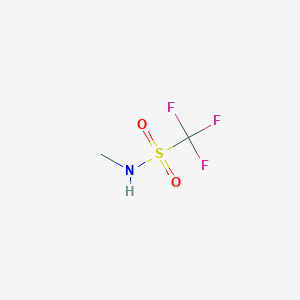



![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)
